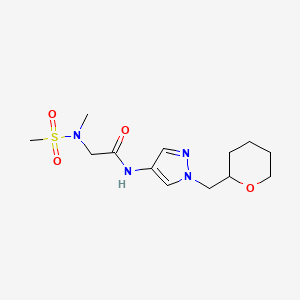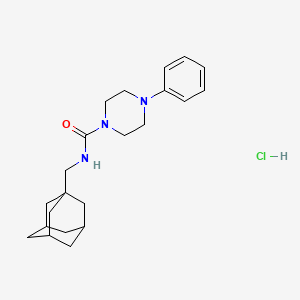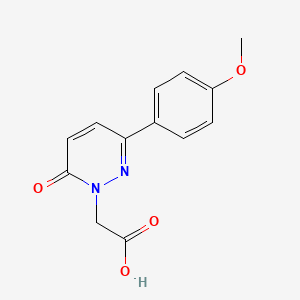
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-bromophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-bromophenyl)methanone, also known as BMDP, is a chemical compound that belongs to the cathinone family. It is a synthetic substance with a molecular formula of C17H14BrNO3. BMDP is a psychoactive substance that has been widely studied for its potential use in scientific research.
Mechanism of Action
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-bromophenyl)methanone acts by inhibiting the reuptake of dopamine and serotonin neurotransmitters in the brain. This leads to an increase in the levels of these neurotransmitters, which can result in a variety of effects, including increased alertness, euphoria, and increased sociability. (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-bromophenyl)methanone also has an affinity for the serotonin 5-HT2A receptor, which can result in altered perception and cognition.
Biochemical and Physiological Effects:
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-bromophenyl)methanone has been shown to have a variety of biochemical and physiological effects. It can increase heart rate, blood pressure, and body temperature. It can also cause pupil dilation and increase the release of certain hormones, such as cortisol and prolactin. (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-bromophenyl)methanone has been shown to have neurotoxic effects, which can lead to damage to the brain and nervous system.
Advantages and Limitations for Lab Experiments
One of the advantages of using (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-bromophenyl)methanone in lab experiments is that it can be used as a tool to study the effects of dopamine and serotonin neurotransmitters on the brain. It can also be used to study the effects of serotonin 5-HT2A receptor activation on perception and cognition. However, one of the limitations of using (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-bromophenyl)methanone in lab experiments is that it has neurotoxic effects, which can lead to damage to the brain and nervous system.
Future Directions
There are several future directions for research on (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-bromophenyl)methanone. One area of research could be to study the effects of (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-bromophenyl)methanone on different neurotransmitter systems in the brain. Another area of research could be to study the long-term effects of (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-bromophenyl)methanone on the brain and nervous system. Additionally, research could be done to develop safer and more effective compounds that have similar effects to (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-bromophenyl)methanone.
Synthesis Methods
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-bromophenyl)methanone can be synthesized using various methods, including the Mannich reaction and the Friedel-Crafts reaction. The Mannich reaction involves the reaction of an amine, an aldehyde, and a ketone to form a β-amino carbonyl compound. The Friedel-Crafts reaction involves the reaction of an aromatic compound with an acyl halide or an acid anhydride in the presence of a Lewis acid catalyst.
Scientific Research Applications
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-bromophenyl)methanone has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine and serotonin reuptake inhibitor, which means that it can increase the levels of these neurotransmitters in the brain. (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-bromophenyl)methanone has also been shown to have an affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
properties
IUPAC Name |
(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(2-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-11-4-2-1-3-9(11)15(18)10-7-13-14(8-12(10)17)20-6-5-19-13/h1-4,7-8H,5-6,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKIBARCYGQPRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)N)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2-bromophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2694012.png)





![Benzyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B2694023.png)
![N-(3,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2694027.png)
![1-[(4-chlorophenyl)acetyl]-4-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2694029.png)
![tert-butyl N-({2-azabicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B2694030.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2694032.png)

